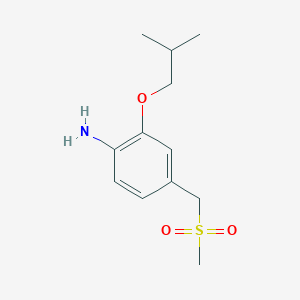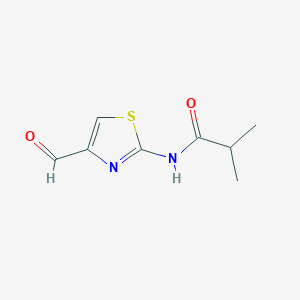
(2R,3S,4R)-2-azido-3,4,5-trihydroxypentanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4R)-2-azido-3,4,5-trihydroxypentanal is a modified sugar molecule where the hydroxyl group at the second carbon of the ribose sugar is replaced by an azido group (N₃)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-2-azido-3,4,5-trihydroxypentanal typically involves the conversion of 2-amino-2-deoxyribose to the azido derivative. One common method is the diazotransfer reaction, where 2-amino-2-deoxyribose is treated with a diazotizing reagent such as fluorosulfuryl azide (FSO₂N₃). This reaction is carried out under mild conditions and results in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the diazotransfer reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
(2R,3S,4R)-2-azido-3,4,5-trihydroxypentanal can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, such as the Staudinger ligation and Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like triphenylphosphine.
Oxidation Reactions: The sugar moiety can undergo oxidation reactions, although the azido group itself is relatively stable under oxidative conditions.
Common Reagents and Conditions
Staudinger Ligation: Uses triphenylphosphine to convert the azido group to an amine.
CuAAC: Requires a copper(I) catalyst and an alkyne to form a triazole ring.
Reduction: Typically involves triphenylphosphine or other reducing agents.
Major Products
Amine Derivatives: Formed by reduction of the azido group.
Triazole Derivatives: Formed by CuAAC reactions.
科学的研究の応用
(2R,3S,4R)-2-azido-3,4,5-trihydroxypentanal has several applications in scientific research:
Chemical Biology: Used for site-specific labeling and functionalization of biomolecules, particularly in RNA research.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of nucleoside analogs with antiviral and anticancer properties.
Diagnostics and Forensics: Utilized in the development of diagnostic tools and forensic analysis techniques.
Genetic Analysis and Sequencing: Employed in methods for probing RNA structure, dynamics, and localization.
作用機序
The mechanism of action of (2R,3S,4R)-2-azido-3,4,5-trihydroxypentanal primarily involves its incorporation into nucleic acids or its use as a chemical probe. The azido group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules without interfering with native biological processes. This makes it a valuable tool for studying molecular interactions and pathways in living cells .
類似化合物との比較
Similar Compounds
2-Azido-2-deoxyuridine: Another azido-modified nucleoside with antiviral properties.
2-Azido-2-deoxycytidine: Known for its anticancer activity.
2-Azido-2-deoxyinosinic Acid: Used in the synthesis of polynucleotides.
Uniqueness
(2R,3S,4R)-2-azido-3,4,5-trihydroxypentanal is unique due to its specific modification at the second carbon of the ribose sugar, which allows for versatile chemical reactions and applications in various fields of research. Its stability and compatibility with other chemical modifications make it a valuable tool for biochemical studies and therapeutic development.
特性
分子式 |
C5H9N3O4 |
|---|---|
分子量 |
175.14 g/mol |
IUPAC名 |
(2R,3S,4R)-2-azido-3,4,5-trihydroxypentanal |
InChI |
InChI=1S/C5H9N3O4/c6-8-7-3(1-9)5(12)4(11)2-10/h1,3-5,10-12H,2H2/t3-,4+,5-/m0/s1 |
InChIキー |
YLFZKNUYIHVADE-LMVFSUKVSA-N |
異性体SMILES |
C([C@H]([C@H]([C@H](C=O)N=[N+]=[N-])O)O)O |
正規SMILES |
C(C(C(C(C=O)N=[N+]=[N-])O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Benzo[1,3]dioxol-5-yl-piperdin-4-ylamine](/img/structure/B8427472.png)


![Tert-butyl 4-[(tert-butoxycarbonyl)hydrazono]piperidine-1-carboxylate](/img/structure/B8427493.png)


![4-{[5-(Aminomethyl)-1,6-diethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]amino}-1-piperidinecarboxamide](/img/structure/B8427511.png)







